molecular formula C11H15O4P B14486767 Dimethyl 3-phenylprop-2-en-1-yl phosphate CAS No. 64960-08-3

Dimethyl 3-phenylprop-2-en-1-yl phosphate

Cat. No.: B14486767
CAS No.: 64960-08-3
M. Wt: 242.21 g/mol
InChI Key: USKTWJWULBPTNK-UHFFFAOYSA-N
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Description

Dimethyl 3-phenylprop-2-en-1-yl phosphate is an organophosphorus compound with the molecular formula C11H15O4P It is characterized by the presence of a phosphate group attached to a phenylpropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-phenylprop-2-en-1-yl phosphate typically involves the reaction of 3-phenylprop-2-en-1-ol with dimethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-phenylprop-2-en-1-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dimethyl phosphate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state phosphates.

    Reduction: Phosphite or phosphine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-phenylprop-2-en-1-yl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl 3-phenylprop-2-en-1-yl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of phosphatases, leading to competitive inhibition. This inhibition can disrupt various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-phenylprop-2-en-1-yl phosphite
  • Dimethyl 3-phenylprop-2-en-1-yl phosphine
  • Dimethyl 3-phenylprop-2-en-1-yl phosphonate

Uniqueness

Dimethyl 3-phenylprop-2-en-1-yl phosphate is unique due to its specific phosphate group, which imparts distinct chemical reactivity and biological activity. Compared to its phosphite, phosphine, and phosphonate analogs, it exhibits different reactivity patterns and biological interactions, making it a versatile compound in various applications.

Properties

CAS No.

64960-08-3

Molecular Formula

C11H15O4P

Molecular Weight

242.21 g/mol

IUPAC Name

dimethyl 3-phenylprop-2-enyl phosphate

InChI

InChI=1S/C11H15O4P/c1-13-16(12,14-2)15-10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3

InChI Key

USKTWJWULBPTNK-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OCC=CC1=CC=CC=C1

Origin of Product

United States

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